![molecular formula C13H11N3O4S B5848823 N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide often involves multistep reactions starting from pyrimidine derivatives. For instance, Gangjee et al. (2005) described the synthesis of classical antifolates from 2,4-diamino-5-methylpyrrolo[2,3-d]pyrimidine, obtained in a concise three-step sequence, indicating a possible approach for synthesizing related compounds with potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Molecular Structure Analysis
The molecular structure of compounds within this class, including N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, is characterized by a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, as demonstrated by the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical properties of this compound class include the ability to undergo various reactions, such as alkylation, acylation, and condensation, to yield a range of derivatives with potential biological activities. For example, Selleri et al. (2005) explored the synthesis and binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, revealing insights into the reactivity and potential for generating selective Peripheral Benzodiazepine Receptor (PBR) ligands (Selleri et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-11-3-4-14-13(16-11)21-6-12(18)15-8-1-2-9-10(5-8)20-7-19-9/h1-5H,6-7H2,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMYDRUJMBUJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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